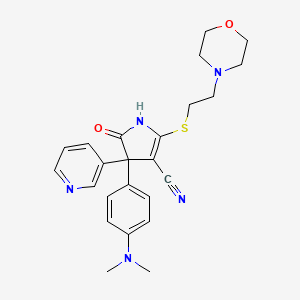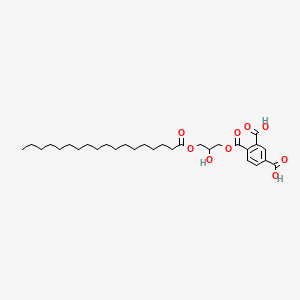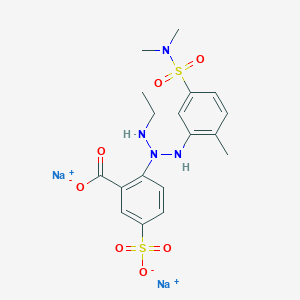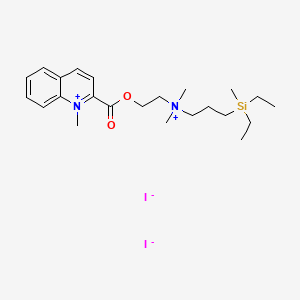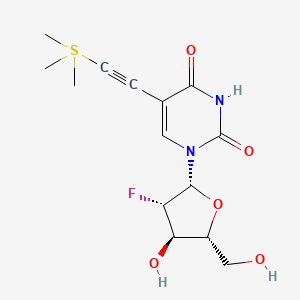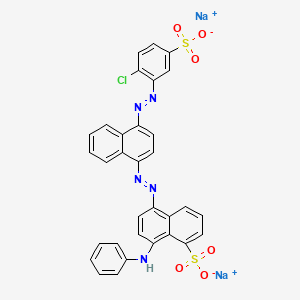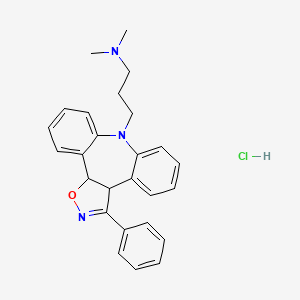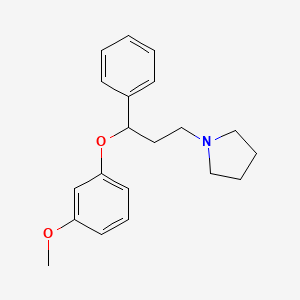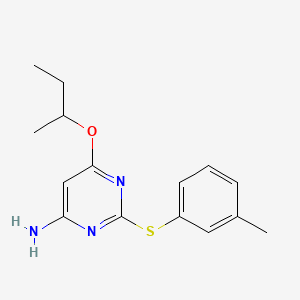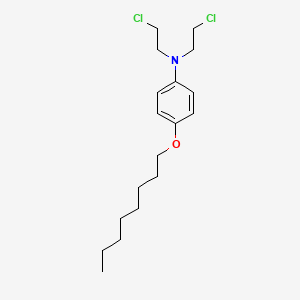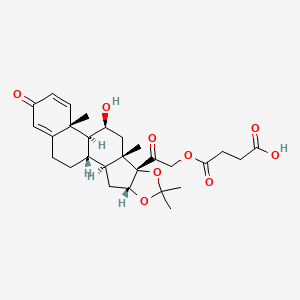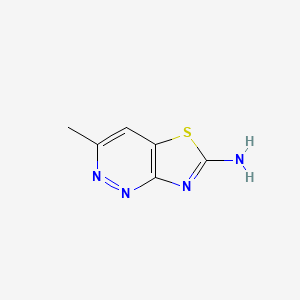
Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the thiazolo-pyridazine family, which is known for its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-6-amino-pyridazine with thioamide derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo-pyridazine derivatives.
Substitution: Formation of N-substituted thiazolo-pyridazine derivatives.
Applications De Recherche Scientifique
Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties .
Mécanisme D'action
The mechanism of action of Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiazolo(4,5-d)pyrimidine
- Thiazolo(4,5-b)pyridine
- Thiazolo(4,5-e)pyrimidine
Uniqueness
Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl- stands out due to its unique structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of biological activities, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
82608-21-7 |
|---|---|
Formule moléculaire |
C6H6N4S |
Poids moléculaire |
166.21 g/mol |
Nom IUPAC |
3-methyl-[1,3]thiazolo[4,5-c]pyridazin-6-amine |
InChI |
InChI=1S/C6H6N4S/c1-3-2-4-5(10-9-3)8-6(7)11-4/h2H,1H3,(H2,7,8,10) |
Clé InChI |
KIACRXRWKYZKKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N=C(S2)N)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


